molecular formula C9H10BrN3 B15272748 3-Bromo-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine

3-Bromo-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B15272748
M. Wt: 240.10 g/mol
InChI Key: YWZBUVDSBNWWNE-UHFFFAOYSA-N
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Description

3-Bromo-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of 3-bromo-1H-pyrazol-5-amine with an appropriate aldehyde or ketone under reflux conditions in ethanol . The reaction proceeds through a cyclization mechanism, forming the pyrazolo[1,5-a]pyrimidine ring system.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound fits into the active site of CDK2 through essential hydrogen bonding interactions, disrupting the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its bromine atom allows for further functionalization, making it a versatile intermediate for the synthesis of various derivatives.

Properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

3-bromo-2-propan-2-ylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H10BrN3/c1-6(2)8-7(10)9-11-4-3-5-13(9)12-8/h3-6H,1-2H3

InChI Key

YWZBUVDSBNWWNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2C=CC=NC2=C1Br

Origin of Product

United States

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